2,5-Dimethyl-4,4-bis(phenylsulfanyl)hexan-3-ol
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Overview
Description
2,5-Dimethyl-4,4-bis(phenylsulfanyl)hexan-3-ol is an organic compound with the molecular formula C20H26OS2. This compound is characterized by the presence of two phenylsulfanyl groups attached to a hexanol backbone. It is a relatively rare and unique chemical, often used in early discovery research due to its distinct structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4,4-bis(phenylsulfanyl)hexan-3-ol typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylhexan-3-one with phenylsulfanyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound is not widely reported, likely due to its specialized use in research. the synthesis on a larger scale would involve similar reaction conditions with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4,4-bis(phenylsulfanyl)hexan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
2,5-Dimethyl-4,4-bis(phenylsulfanyl)hexan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4,4-bis(phenylsulfanyl)hexan-3-ol involves its interaction with molecular targets through its hydroxyl and phenylsulfanyl groups. These interactions can influence various biochemical pathways, making it a valuable tool in research. The exact molecular targets and pathways depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-4-phenylhexan-3-ol: Lacks the bis(phenylsulfanyl) groups, making it less complex.
3,4-Dimethyl-4-phenylhexan-3-ol: Similar structure but different positioning of methyl groups.
2,5-Dimethyl-2-phenyl-4-hexen-1-ol: Contains a double bond, altering its reactivity.
Uniqueness
2,5-Dimethyl-4,4-bis(phenylsulfanyl)hexan-3-ol is unique due to the presence of two phenylsulfanyl groups, which significantly influence its chemical properties and reactivity. This makes it a valuable compound for specialized research applications.
Properties
CAS No. |
88065-28-5 |
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Molecular Formula |
C20H26OS2 |
Molecular Weight |
346.6 g/mol |
IUPAC Name |
2,5-dimethyl-4,4-bis(phenylsulfanyl)hexan-3-ol |
InChI |
InChI=1S/C20H26OS2/c1-15(2)19(21)20(16(3)4,22-17-11-7-5-8-12-17)23-18-13-9-6-10-14-18/h5-16,19,21H,1-4H3 |
InChI Key |
CTKYUXTVVGCISY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C(C)C)(SC1=CC=CC=C1)SC2=CC=CC=C2)O |
Origin of Product |
United States |
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